molecular formula C20H17F2NO5 B2699110 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 1021093-60-6

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate

Cat. No. B2699110
CAS RN: 1021093-60-6
M. Wt: 389.355
InChI Key: APHHFQMNUHWULN-UHFFFAOYSA-N
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Description

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It’s of immense importance because of its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazole derivatives have been synthesized using various methods. For instance, Ye et al. synthesized a series of 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide as EPAC antagonists . Bulanov et al. reported an efficient, catalyst-free and microwave-assisted one-pot method for the synthesis of 5-substituted isoxazoles .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Herbicidal Activity

One of the applications of derivatives of the compound is in the field of agriculture as a herbicide. A study by Hwang et al. (2005) demonstrated that a similar compound, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, exhibited potent herbicidal activity against annual weeds and good rice selectivity under greenhouse conditions. This compound showed low mammalian and environmental toxicity, suggesting potential for safe agricultural use (Hwang et al., 2005).

Synthesis and Chemical Structure

The synthesis and crystal structures of related compounds are also a significant area of study. Tamm et al. (1996) explored the synthesis of (2-(Trimethylsiloxy)phenyl isocyanide)−Triphenylborane, providing insights into the chemical structure and behavior of such compounds. This research contributes to the broader understanding of chemical synthesis and molecular interactions of similar compounds (Tamm et al., 1996).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of the compound have been studied for their potential as aldose reductase inhibitors. Alexiou & Demopoulos (2010) reported the synthesis and in vitro activity of derivatives of 2,6-difluorophenol and tetrazole as aldose reductase inhibitors. These compounds also exhibited potent antioxidant potential, indicating their potential use in treating long-term diabetic complications (Alexiou & Demopoulos, 2010).

Optical and Photophysical Properties

The optical and photophysical properties of compounds similar to (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate have also been a subject of research. Taguchi et al. (2011) studied the photochromic and fluorescence properties of certain compounds, which could be relevant for the development of materials with specific optical applications (Taguchi et al., 2011).

Enzyme Inhibition

Yamali et al. (2020) explored the use of similar compounds as enzyme inhibitors. They synthesized a series of compounds with significant inhibitory profiles against human carbonic anhydrase I and II and acetylcholinesterase enzymes. This research contributes to the development of potential therapeutic agents for various diseases (Yamali et al., 2020).

Crystallography and Material Science

The study of isochroman derivatives and their tendency to crystallize in chiral space groups by Palusiak et al. (2004) provides valuable insights into the crystallography of similar compounds. This research is significant for understanding the structural properties of materials in the field of material science (Palusiak et al., 2004).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on the specific derivative and its biological activity. For example, some isoxazole derivatives have been found to act as EPAC antagonists .

Future Directions

Isoxazole and its derivatives continue to be an area of active research due to their wide range of biological activities and therapeutic potential . Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO5/c1-25-17-6-3-12(7-19(17)26-2)8-20(24)27-11-14-10-18(28-23-14)15-5-4-13(21)9-16(15)22/h3-7,9-10H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHHFQMNUHWULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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